(5Z)-N-Ethyl-2,4-diphenyl-1,2,3-thiadiazol-5(2H)-imine
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Overview
Description
N-(2,4-Diphenyl-1,2,3-thiadiazol-5(2H)-ylidene)ethanamine is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Diphenyl-1,2,3-thiadiazol-5(2H)-ylidene)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for thiadiazole compounds generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Diphenyl-1,2,3-thiadiazol-5(2H)-ylidene)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2,4-Diphenyl-1,2,3-thiadiazol-5(2H)-ylidene)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-1,3-thiazole: Another heterocyclic compound with similar structural features.
2,4-Diphenyl-1,3-oxazole: A related compound with an oxygen atom in the ring instead of sulfur.
2,4-Diphenyl-1,3-imidazole: Contains nitrogen atoms in the ring and exhibits similar biological activities.
Uniqueness
N-(2,4-Diphenyl-1,2,3-thiadiazol-5(2H)-ylidene)ethanamine is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which can impart distinct chemical and biological properties. Its specific substitution pattern and functional groups also contribute to its uniqueness compared to other similar compounds.
Properties
CAS No. |
192381-96-7 |
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Molecular Formula |
C16H15N3S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-ethyl-2,4-diphenylthiadiazol-5-imine |
InChI |
InChI=1S/C16H15N3S/c1-2-17-16-15(13-9-5-3-6-10-13)18-19(20-16)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI Key |
MDSDHFWSXJYKQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1C(=NN(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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